2-(4-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a chemical compound with the CAS number 954709-47-8. This compound belongs to the class of acetamides and is characterized by its complex structure, which includes a methoxyphenoxy group and a tetrahydroquinoline moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 418.51 g/mol .
This compound falls under the category of organic compounds, specifically classified as an acetamide due to its functional group. Its structure suggests potential applications in medicinal chemistry, particularly in drug development due to the presence of the tetrahydroquinoline structure, which is often associated with biological activity.
The synthesis of 2-(4-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide generally involves several steps that include the formation of the tetrahydroquinoline ring followed by the introduction of the methoxyphenoxy group and the sulfonyl moiety.
The molecular structure of 2-(4-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can be represented using various chemical notation systems:
CCCS(=O)(=O)N1CCc2c(C1)cc(cc2)NC(=O)COc1ccc(cc1)OC
InChI=1S/C21H26N2O5S/c1-4-25(23,24)22-11-10-18-19(12-22)20(18)14(5-6)15(26-7)16(8)17(9)21(27)28-13-21/h5-12H,4,13H2,1-3H3
The structural data indicates a complex arrangement that includes multiple rings and functional groups contributing to its chemical properties.
The compound may undergo several types of chemical reactions:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that may influence product yields.
The mechanism of action for 2-(4-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide in biological systems is not fully elucidated but may involve interaction with specific receptors or enzymes related to neurological pathways due to its tetrahydroquinoline structure.
Research indicates that similar compounds exhibit activity against various targets in pharmacology; thus, this compound may show potential therapeutic effects pending further investigation.
The physical properties include:
Chemical properties include:
Relevant data on melting point and boiling point are not provided in the sources but are essential for practical applications.
Due to its complex structure and potential biological activity, 2-(4-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide may find applications in:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3